Cas no 2229360-35-2 (2-bromo-4-methoxyhexane)
2-bromo-4-methoxyhexane Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-methoxyhexane
- 2229360-35-2
- EN300-1919781
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- Inchi: 1S/C7H15BrO/c1-4-7(9-3)5-6(2)8/h6-7H,4-5H2,1-3H3
- InChI Key: PCYOCONBBQUUQK-UHFFFAOYSA-N
- SMILES: BrC(C)CC(CC)OC
Computed Properties
- Exact Mass: 194.03063g/mol
- Monoisotopic Mass: 194.03063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 65.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
2-bromo-4-methoxyhexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1919781-0.05g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1919781-0.1g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1919781-0.25g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1919781-0.5g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1919781-1.0g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1919781-2.5g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 2.5g |
$2912.0 | 2023-09-17 | ||
| Enamine | EN300-1919781-5.0g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1919781-10.0g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1919781-1g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 1g |
$1485.0 | 2023-09-17 | ||
| Enamine | EN300-1919781-5g |
2-bromo-4-methoxyhexane |
2229360-35-2 | 5g |
$4309.0 | 2023-09-17 |
2-bromo-4-methoxyhexane Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-bromo-4-methoxyhexane
Recent Advances in the Study of 2229360-35-2 and 2-bromo-4-methoxyhexane in Chemical Biology and Pharmaceutical Research
The chemical compound 2229360-35-2 and the product 2-bromo-4-methoxyhexane have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential applications in drug discovery, medicinal chemistry, and as intermediates in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential therapeutic applications.
Recent studies have focused on the synthesis and characterization of 2229360-35-2, a compound with a unique molecular structure that makes it a promising candidate for further pharmacological evaluation. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity. Preliminary in vitro studies suggest that 2229360-35-2 exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, which could pave the way for its development as an anti-inflammatory agent.
In parallel, 2-bromo-4-methoxyhexane has been explored as a versatile building block in organic synthesis. Its bromine substituent makes it a valuable intermediate for nucleophilic substitution reactions, enabling the construction of more complex molecules. Recent work has demonstrated its utility in the synthesis of novel heterocyclic compounds, which are often key scaffolds in drug design. Additionally, computational studies have provided insights into the reactivity and stability of 2-bromo-4-methoxyhexane, further supporting its use in synthetic chemistry.
One of the most exciting developments is the potential synergy between 2229360-35-2 and 2-bromo-4-methoxyhexane in drug discovery. Researchers have hypothesized that combining these compounds could lead to the development of hybrid molecules with enhanced biological activity. Early-stage experiments have shown promising results, with some hybrid derivatives exhibiting improved potency and selectivity compared to their parent compounds. However, further optimization and in vivo studies are needed to validate these findings.
In conclusion, the ongoing research on 2229360-35-2 and 2-bromo-4-methoxyhexane underscores their significance in chemical biology and pharmaceutical sciences. While much progress has been made, additional studies are required to fully elucidate their mechanisms of action and therapeutic potential. These compounds represent valuable tools for advancing our understanding of molecular interactions and developing new treatments for various diseases.
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